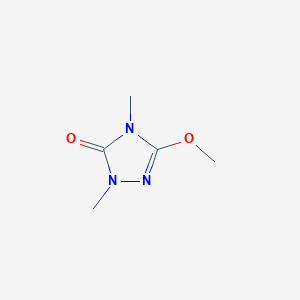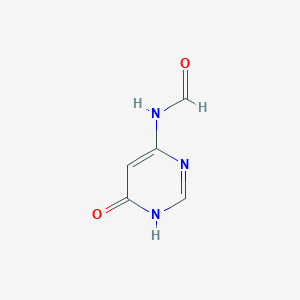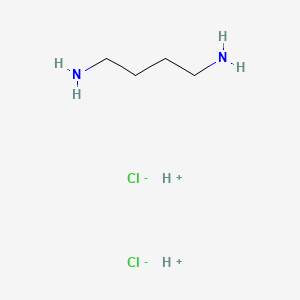
2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with amino, chloro, and fluoro groups, which contribute to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chloro-5-fluoropyridazine with 4-aminophenyl derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to obtain high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions: Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to enhance reaction rates .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce nitro or amine derivatives .
Aplicaciones Científicas De Investigación
2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
Mecanismo De Acción
The mechanism of action of 2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and proteins, leading to various biological effects .
Comparación Con Compuestos Similares
- 2-(4-Aminophenyl)benzothiazole
- 4-(1H-Benzimidazol-2-yl)aniline
- 2-(4-Aminophenyl)ethylamine
Comparison: Compared to these similar compounds, 2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one is unique due to the presence of both chloro and fluoro substituents on the pyridazine ring. This unique combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications .
Propiedades
Número CAS |
89593-79-3 |
|---|---|
Fórmula molecular |
C10H7ClFN3O |
Peso molecular |
239.63 g/mol |
Nombre IUPAC |
2-(4-aminophenyl)-4-chloro-5-fluoropyridazin-3-one |
InChI |
InChI=1S/C10H7ClFN3O/c11-9-8(12)5-14-15(10(9)16)7-3-1-6(13)2-4-7/h1-5H,13H2 |
Clave InChI |
CXWHGEFKAKJVBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)N2C(=O)C(=C(C=N2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo-](/img/structure/B13098061.png)

![5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one](/img/structure/B13098071.png)








![3-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazole](/img/structure/B13098148.png)
